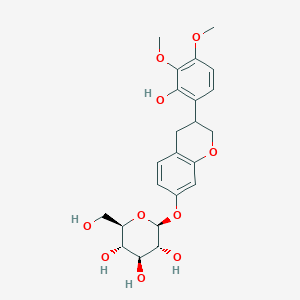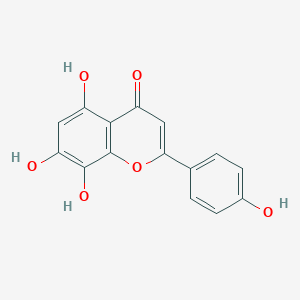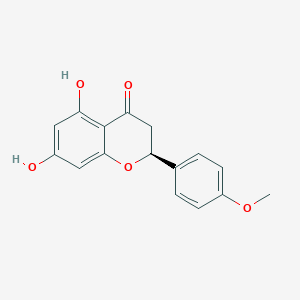
ニコチフロリン
説明
ニクトフロリンは、ナス科の植物であるカンパニフォルミスナスやトリシリスマクラタの葉など、さまざまな植物に自然に存在する化合物です . ニクトフロリンは、抗炎症作用、抗酸化作用、肝保護作用など、潜在的な治療効果があることで知られています .
2. 製法
合成経路と反応条件: ニクトフロリンは、ケンフェロールとルチノースのグリコシル化によって合成できます。 反応は通常、グリコシル供与体と受容体を特定の条件下で使用して、グリコシド結合を形成することによって行われます .
工業的生産方法: ニクトフロリンの工業的生産には、植物源からの抽出と精製が含まれます。 プロセスには、高純度のニクトフロリンを得るための溶媒抽出、クロマトグラフィー、結晶化が含まれます .
反応の種類:
酸化: ニクトフロリンは酸化反応を受け、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、ニクトフロリンをその還元形に変換することができます。
置換: ニクトフロリンは、官能基が別の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤を適切な条件下で使用することができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化フラボノイド誘導体の形成につながる可能性があり、一方、還元は還元フラボノイド形態を生み出す可能性があります .
4. 科学研究への応用
ニクトフロリンは、幅広い科学研究への応用を持っています。
化学: 分析研究における基準化合物として、および他のフラボノイド誘導体を合成するための前駆体として使用されます。
生物学: 抗炎症作用や抗酸化作用など、細胞プロセスへの影響について研究されています。
科学的研究の応用
Nictoflorin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as myocardial infarction, memory dysfunction, and liver injury
作用機序
ニクトフロリンは、複数の分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Nicotiflorin plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It scavenges free radicals such as 2,2-diphenyl-1-picrylhydrazyl and ABTS radicals, thereby protecting cells from oxidative stress . Nicotiflorin interacts with several enzymes and proteins, including tyrosine hydroxylase and endothelial nitric oxide synthase. It prevents hydrogen peroxide-induced decreases in tyrosine hydroxylase activity in PC12 cells and upregulates endothelial nitric oxide synthase activity in rat cerebral blood vessel endothelial cells . These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting against oxidative damage.
Cellular Effects
Nicotiflorin exerts various effects on different cell types and cellular processes. In endothelial cells, it reduces the release of nitric oxide, an inflammatory mediator, thereby providing endothelial protection . In neuronal cells, nicotiflorin protects against cell death induced by oxidative stress and ischemia-reperfusion injury . It also influences cell signaling pathways, such as the Akt/FoxO/BCl signaling pathway, and modulates gene expression related to inflammation and oxidative stress . These cellular effects underscore the compound’s potential in treating inflammatory and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, nicotiflorin exerts its effects through various mechanisms. It binds to core target proteins, such as matrix metalloproteinase 9, and inhibits the activation of the nuclear factor kappa B pathway . Nicotiflorin also attenuates the activation of the NLRP3 inflammasome, thereby reducing inflammation . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammation, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotiflorin have been observed to change over time. The compound demonstrates stability and retains its antioxidant and neuroprotective activities over extended periods . Long-term studies have shown that nicotiflorin can consistently reduce brain infarct volume and neurological deficits in animal models of cerebral ischemia . These findings suggest that nicotiflorin maintains its efficacy over time, making it a promising candidate for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of nicotiflorin vary with different dosages in animal models. In studies involving cerebral ischemia-reperfusion injury, nicotiflorin administered at doses of 2.5, 5, and 10 mg/kg significantly reduced brain infarct volume and improved neurological outcomes . At higher doses, potential toxic or adverse effects have not been extensively reported, indicating a relatively safe profile at therapeutic doses
Metabolic Pathways
Nicotiflorin is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as tyrosine hydroxylase and endothelial nitric oxide synthase, influencing metabolic flux and metabolite levels . Nicotiflorin’s role in these pathways highlights its potential in modulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, nicotiflorin is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in endothelial cells and neuronal cells, where it exerts its protective effects . The compound’s localization and accumulation are crucial for its efficacy in targeting specific cellular processes and pathways.
Subcellular Localization
Nicotiflorin’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates gene expression . The presence of targeting signals and post-translational modifications may direct nicotiflorin to specific compartments or organelles, enhancing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: Nictoflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond .
Industrial Production Methods: Industrial production of nictoflorin involves the extraction and purification from plant sources. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity nictoflorin .
Types of Reactions:
Oxidation: Nictoflorin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nictoflorin into its reduced forms.
Substitution: Nictoflorin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid forms .
類似化合物との比較
ニクトフロリンは、ルチンやケルセチン-3-O-ルチノシドなどの他のフラボノイドグリコシドに似ています。それはこれらの化合物と区別する独自の特性を持っています。
類似化合物のリスト:
- ルチン
- ケルセチン-3-O-ルチノシド
- ケンフェロール-3-O-グルコシド
ニクトフロリンのユニークなグリコシド結合と特定の生物学的活性は、さらなる研究と潜在的な治療用途のための興味深い化合物としています。
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATXGUCZHCSNG-QHWHWDPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938804 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17650-84-9 | |
| Record name | Kaempferol 3-O-rutinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17650-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol-3-O-rutinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KAEMPFEROL-3-O-RUTINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4056D20K3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)






![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)


